Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate

Medicinal Chemistry Kinase Inhibitors Scaffold Hopping

Researchers optimizing LSD1 inhibitors or potassium-competitive acid blockers require precise 6-azaindole regiochemistry. This building block delivers the validated [2,3-c] ring fusion with a 4-CO2Me handle for SAR exploration. • ≥97% purity, batch-specific NMR/HPLC characterization • Core of leads achieving LSD1 IC50 3.1 nM, H+/K+ ATPase IC50 28-29 nM • Enables amidation, hydrolysis, and cross-coupling at the 4-position

Molecular Formula C9H8N2O2
Molecular Weight 176.175
CAS No. 1260385-72-5
Cat. No. B1149291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate
CAS1260385-72-5
Synonyms1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid, Methyl ester
Molecular FormulaC9H8N2O2
Molecular Weight176.175
Structural Identifiers
SMILESCOC(=O)C1=CN=CC2=C1C=CN2
InChIInChI=1S/C9H8N2O2/c1-13-9(12)7-4-10-5-8-6(7)2-3-11-8/h2-5,11H,1H3
InChIKeyUNLBAMDCHWKLSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate (CAS 1260385-72-5) Procurement and Differentiation Guide


Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate (CAS 1260385-72-5), also designated as Methyl 6-azaindole-4-carboxylate, is a heterocyclic building block with the molecular formula C9H8N2O2 and a molecular weight of 176.18 g/mol . This compound is characterized by a planar bicyclic core comprising fused pyrrole and pyridine rings, with a methyl carboxylate group attached at the 4-position of the pyridine ring . The pyrrolo[2,3-c]pyridine scaffold serves as a privileged structure in medicinal chemistry, with documented applications as a template for acid pump antagonists (APAs) achieving H+/K+ ATPase IC50 values of 28–29 nM in optimized derivatives [1], as well as a core for potent LSD1 inhibitors with enzymatic IC50 values reaching 3.1 nM in lead compounds [2]. As an unsubstituted methyl ester building block, this compound provides a versatile starting point for structure–activity relationship (SAR) exploration, late-stage functionalization, and the synthesis of focused compound libraries targeting diverse therapeutic areas including oncology, gastroenterology, and epigenetics [3].

Why Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate Cannot Be Replaced by Generic Analogs


Substitution of Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate with structurally related analogs is demonstrably non-interchangeable in procurement contexts due to three critical differentiators. First, regiochemical isomerism produces divergent biological profiles: the [2,3-c] ring fusion geometry enables distinct hydrogen-bonding interactions and π-stacking arrangements compared to the [3,2-c] (5-azaindole) and [2,3-b] (7-azaindole) isomers, with documented SAR studies confirming that the nitrogen atom positioning in the pyridine ring substantially alters target engagement and potency outcomes [1]. Second, the 4-position carboxylate substitution pattern is essential for maintaining synthetic accessibility to downstream derivatives; the 3-carboxylate and 5-carboxylate regioisomers exhibit different reactivity profiles in amidation, hydrolysis, and cross-coupling reactions due to altered electronic distribution across the heteroaromatic system [2]. Third, the unsubstituted methyl ester moiety provides a balanced profile of hydrolytic stability during storage (maintaining ≥97% purity under recommended conditions ) while offering predictable reactivity for downstream derivatization—a balance that the free carboxylic acid analog (CAS 1190319-63-1) does not provide due to its higher polarity, reduced organic solubility, and greater propensity for decarboxylation under thermal or acidic conditions. The cumulative evidence underscores that interchange with generic analogs introduces unacceptable variability in synthetic outcomes and biological assay reproducibility, rendering this specific compound the only reliable building block for research programs dependent on the 6-azaindole scaffold with a 4-carboxylate handle.

Quantitative Differentiation Evidence: Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate vs. Structural Analogs


Regioisomeric Scaffold Differentiation: [2,3-c] vs. [3,2-c] vs. [2,3-b] Pyrrolopyridine Building Blocks

The pyrrolo[2,3-c]pyridine scaffold (6-azaindole) exhibits distinct pharmacological and physicochemical properties compared to its regioisomeric counterparts pyrrolo[3,2-c]pyridine (5-azaindole, CAS 1040682-92-5) and pyrrolo[2,3-b]pyridine (7-azaindole). This differentiation is quantitatively supported by documented SAR trends showing that the [2,3-c] geometry serves as a privileged template for specific target classes including H+/K+ ATPase (acid pump antagonists) and LSD1, while the [3,2-c] isomer finds application in distinct target space [1].

Medicinal Chemistry Kinase Inhibitors Scaffold Hopping

Carboxylate Positional Isomer Differentiation: 4-COOMe vs. 3-COOMe vs. 5-COOMe Substitution

The 4-position carboxylate substitution on the pyrrolo[2,3-c]pyridine scaffold provides a unique synthetic handle that is chemically distinct from the 3-carboxylate and 5-carboxylate regioisomers. The electronic environment at C4 (para-like relative to the pyridine nitrogen) confers differential reactivity in nucleophilic acyl substitution, cross-coupling, and hydrolysis reactions compared to the ortho-like 3-position and meta-like 5-position analogs. This is reflected in the documented utility of 4-carboxylate derivatives in patent-protected medicinal chemistry programs targeting APAs [1], LSD1 [2], and BET proteins [3].

Synthetic Chemistry Building Blocks Derivatization

Methyl Ester vs. Free Carboxylic Acid: Stability and Handling Differentiation

The methyl ester moiety of Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate confers superior hydrolytic stability and organic solubility compared to the corresponding free carboxylic acid analog (1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid, CAS 1190319-63-1). This differentiation has practical implications for compound storage, handling, and downstream synthetic utility in both academic and industrial research settings.

Compound Management Chemical Stability Storage Optimization

Purity and Quality Assurance: Vendor-Supplied Analytical Characterization

Multiple reputable chemical suppliers provide Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate with documented purity levels and batch-specific analytical characterization. This quality assurance infrastructure enables researchers to procure material with verifiable specifications, minimizing batch-to-batch variability and ensuring reproducibility in downstream applications.

Quality Control Analytical Chemistry Procurement Specifications

SAR-Guided Selection: The Value of Unsubstituted Scaffolds in Lead Optimization

Structure–activity relationship studies on the pyrrolo[2,3-c]pyridine scaffold have systematically mapped the tolerance of substituents at various positions. Critically, modifications to the pyridinecarboxylic acid core are consistently detrimental to target engagement, underscoring the strategic value of the unsubstituted 4-carboxylate building block as the optimal starting point for SAR exploration. In contrast, substitutions at N1, C5, and C7 exhibit variable tolerance and represent productive vectors for lead optimization [1][2].

Structure-Activity Relationship Medicinal Chemistry Lead Optimization

Physicochemical Property Benchmarking for Developability Assessment

The pyrrolo[2,3-c]pyridine scaffold has undergone systematic evaluation as a template for potassium-competitive acid blockers (pCABs), with explicit developability comparisons against clinical candidates. Modifications to the 1H-pyrrolo[2,3-c]pyridine core were conducted to improve in vitro characteristics relative to the clinical candidate AR-H047108 and to achieve profiles comparable to the clinically efficacious AZD-0865 [1]. The unsubstituted methyl ester building block (CAS 1260385-72-5) provides the foundational physicochemical properties from which these optimized leads were derived.

Drug Discovery Physicochemical Properties ADME Optimization

Validated Application Scenarios for Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate Procurement


Acid Pump Antagonist (APA) Lead Optimization and pCAB Development

Researchers developing potassium-competitive acid blockers (pCABs) for gastroesophageal reflux disease (GERD) and related acid-related disorders should procure this compound as the core scaffold for SAR exploration. The pyrrolo[2,3-c]pyridine template has been validated in systematic optimization campaigns, with documented substitutions at N1, C5, and C7 enabling potency improvements to IC50 values of 28–29 nM against H+/K+ ATPase [1]. The unsubstituted 4-carboxylate methyl ester provides the optimal starting point for introducing diversity at these productive vector positions while preserving the pyridinecarboxylic acid core geometry essential for target engagement. This building block is specifically suitable for medicinal chemistry programs aiming to improve upon the in vitro developability profile relative to clinical candidates such as AR-H047108 [2].

LSD1 Inhibitor Discovery for Acute Myelogenous Leukemia and Oncology

Research groups focused on epigenetic modulation in oncology, particularly lysine-specific demethylase 1 (LSD1) inhibition for acute myelogenous leukemia (AML) and small-cell lung cancer, should utilize this building block as the foundation for lead generation. The pyrrolo[2,3-c]pyridine scaffold has been established as a new class of highly potent and reversible LSD1 inhibitors, with lead compounds achieving enzymatic IC50 values of 3.1 nM and cellular growth inhibition IC50 values of 0.6 nM in MV4;11 acute leukemia cells and 1.1 nM in H1417 small-cell lung cancer cells [3]. The methyl ester handle at the 4-position provides a versatile synthetic entry point for introducing substituents that modulate potency, selectivity, and pharmacokinetic properties. Procurement of this building block enables access to a literature-validated inhibitor series with demonstrated therapeutic potential.

Focused Kinase Inhibitor Library Synthesis and Scaffold Hopping

Medicinal chemistry teams conducting scaffold-hopping exercises from established kinase inhibitor chemotypes should incorporate this building block into focused library synthesis. The pyrrolo[2,3-c]pyridine (6-azaindole) core serves as a bioisosteric replacement for indole, purine, and other nitrogen-containing heteroaromatic scaffolds commonly employed in kinase inhibitor design [4]. The 4-carboxylate methyl ester provides a chemically orthogonal handle for amide bond formation, ester hydrolysis, and transition metal-catalyzed cross-coupling reactions, enabling efficient parallel synthesis of diverse analog libraries. Unlike pre-functionalized analogs, the unsubstituted core preserves maximum synthetic flexibility and avoids introducing activity-compromising substituents before SAR trends are established.

BET Bromodomain and Epigenetic Probe Development

Investigators developing chemical probes targeting bromodomain and extra-terminal (BET) family proteins should evaluate this building block as a core template. The pyrrolo[2,3-c]pyridine scaffold has been claimed in patent applications covering BET protein inhibitors [5], indicating industrial interest in this chemotype for epigenetic target modulation. The 4-carboxylate substitution pattern provides a strategic attachment point for introducing acetyl-lysine mimetic moieties required for bromodomain engagement. The moderate lipophilicity (XLogP3 = 0.8) and favorable topological polar surface area (55 Ų) of the methyl ester building block provide a suitable starting point for optimization toward lead-like physicochemical properties.

Custom Synthesis and Late-Stage Functionalization Research

Synthetic chemistry groups developing novel methodologies for heteroaromatic functionalization should employ this compound as a well-characterized substrate for reaction development. The methyl ester group enables straightforward product isolation and purification, while the pyrrole NH and pyridine nitrogen atoms provide distinct sites for regioselective functionalization studies. The compound's commercial availability from multiple vendors with documented purity (≥97–98%) and batch-specific analytical characterization (NMR, HPLC) ensures reproducibility in methodology studies and facilitates publication in peer-reviewed journals requiring validated starting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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